molecular formula C20H19N3O2S2 B12029715 (5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-62-9

(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12029715
CAS No.: 617694-62-9
M. Wt: 397.5 g/mol
InChI Key: DRGIYIVUYZGZRA-GHRIWEEISA-N
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Description

(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a benzylidene group, a thienyl group, and a pentyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-(pentyloxy)benzaldehyde with 2-thienylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolo[3,2-b][1,2,4]triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene and thienyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic systems.

    Thienyl Derivatives: Compounds containing thienyl groups with different functional groups.

Uniqueness

(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its pentyloxy substituent enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

CAS No.

617694-62-9

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

(5E)-5-[(2-pentoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H19N3O2S2/c1-2-3-6-11-25-15-9-5-4-8-14(15)13-17-19(24)23-20(27-17)21-18(22-23)16-10-7-12-26-16/h4-5,7-10,12-13H,2-3,6,11H2,1H3/b17-13+

InChI Key

DRGIYIVUYZGZRA-GHRIWEEISA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2

Origin of Product

United States

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